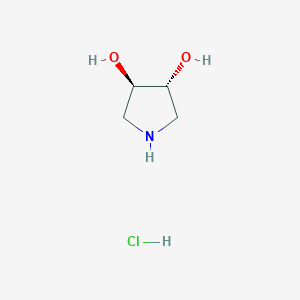

(3R,4R)-Pyrrolidine-3,4-diol hydrochloride

Description

The exact mass of the compound (3R,4R)-Pyrrolidine-3,4-diol hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (3R,4R)-Pyrrolidine-3,4-diol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R,4R)-Pyrrolidine-3,4-diol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R,4R)-pyrrolidine-3,4-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.ClH/c6-3-1-5-2-4(3)7;/h3-7H,1-2H2;1H/t3-,4-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VADWFRGDDJHKNB-VKKIDBQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CN1)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1104000-68-1 | |

| Record name | (3R,4R)-pyrrolidine-3,4-diol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(3R,4R)-Pyrrolidine-3,4-diol hydrochloride physical properties

An In-depth Technical Guide to the Physical Properties of (3R,4R)-Pyrrolidine-3,4-diol Hydrochloride

Introduction

The pyrrolidine ring is a foundational scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[1][2][3] Its non-planar, saturated structure provides access to three-dimensional chemical space, a highly desirable trait for designing specific and potent therapeutic agents.[1] The compound (3R,4R)-Pyrrolidine-3,4-diol, also known as trans-3,4-dihydroxypyrrolidine, is a valuable chiral building block for synthesizing novel pharmaceuticals, from antidiabetics to antivirals.[2][3]

This guide focuses on the hydrochloride salt of this specific stereoisomer, (3R,4R)-Pyrrolidine-3,4-diol hydrochloride. The formation of a hydrochloride salt is a common strategy in drug development to enhance aqueous solubility and improve the stability and handling of a basic active pharmaceutical ingredient (API). A thorough understanding of the physical properties of this salt form is not merely an academic exercise; it is a critical prerequisite for successful formulation, manufacturing, and ensuring the ultimate safety and efficacy of a drug product.

This document provides a comprehensive overview of the core physical properties of (3R,4R)-Pyrrolidine-3,4-diol hydrochloride. Where specific experimental data is not publicly available, we present detailed, field-proven protocols for its determination, empowering researchers to perform the necessary characterization.

Core Molecular and Physical Identifiers

Precise identification is the cornerstone of all scientific investigation. The fundamental properties of (3R,4R)-Pyrrolidine-3,4-diol hydrochloride are summarized below.

| Property | Value | Source(s) |

| Chemical Name | (3R,4R)-Pyrrolidine-3,4-diol hydrochloride | N/A |

| Synonyms | trans-3,4-Dihydroxypyrrolidine hydrochloride | N/A |

| CAS Number | 1104000-68-1 | [4] |

| Molecular Formula | C₄H₁₀ClNO₂ | [4] |

| Molecular Weight | 139.58 g/mol | [4] |

| Physical Form | Solid | N/A |

| Storage | Sealed in a dry place at room temperature | N/A |

digraph "Molecular_Structure" { graph [fontname="Arial", fontsize=12, labelloc="t", label="(3R,4R)-Pyrrolidine-3,4-diol Hydrochloride Structure", width=6, height=4]; node [fontname="Arial", fontsize=10, shape=plaintext]; edge [color="#202124"];// Atom nodes N [label="NH₂⁺", fontcolor="#202124"]; C1 [label="CH₂", fontcolor="#202124"]; C2 [label="CH", fontcolor="#202124"]; C3 [label="CH", fontcolor="#202124"]; C4 [label="CH₂", fontcolor="#202124"]; OH1 [label="HO", fontcolor="#202124"]; OH2 [label="OH", fontcolor="#202124"]; Cl [label="Cl⁻", fontcolor="#EA4335"]; H_C2 [label="H", fontcolor="#5F6368"]; H_C3 [label="H", fontcolor="#5F6368"];

// Invisible nodes for bond direction inv1 [shape=point, width=0]; inv2 [shape=point, width=0]; inv3 [shape=point, width=0]; inv4 [shape=point, width=0];

// Edges for the ring structure N -> C1; C1 -> C2; C2 -> C3; C3 -> C4; C4 -> N;

// Edges for substituents with stereochemistry C2 -> inv1 [arrowhead=none, style=dashed, len=0.5]; inv1 -> H_C2 [arrowhead=none]; C2 -> OH1 [arrowhead=none, style=bold, len=0.7];

C3 -> inv2 [arrowhead=none, style=bold, len=0.5]; inv2 -> H_C3 [arrowhead=none]; C3 -> OH2 [arrowhead=none, style=dashed, len=0.7];

// Positioning Cl- ion {rank=same; C1; Cl} }

Caption: 2D structure of (3R,4R)-Pyrrolidine-3,4-diol Hydrochloride.

Melting Point Analysis

Scientific Significance

The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline compound, this transition occurs over a narrow, well-defined temperature range. The sharpness of the melting point is a primary indicator of sample purity; impurities typically depress the melting point and broaden the melting range. Therefore, determining the melting point is a fundamental, cost-effective method for initial purity assessment and identity confirmation.

While a specific melting point for (3R,4R)-Pyrrolidine-3,4-diol hydrochloride is not readily found in public literature, it must be determined empirically.

Protocol for Melting Point Determination

This protocol describes the standard capillary method, which provides accurate and reproducible results.

Principle: A small, powdered sample in a sealed capillary tube is heated at a controlled rate. The temperatures at which melting begins (onset) and is complete (liquefaction) are recorded as the melting range.

Methodology:

-

Sample Preparation:

-

Ensure the sample is completely dry and in a fine powdered form. If necessary, gently crush any coarse crystals using a mortar and pestle. Homogeneity is key for efficient heat transfer.

-

Tap the open end of a glass capillary tube into the powder to collect a small amount of sample.

-

Gently tap the sealed end of the capillary on a hard surface to pack the sample down to a height of approximately 2-3 mm.

-

-

Apparatus Setup:

-

Insert the prepared capillary tube into the heating block of a melting point apparatus.

-

Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the block.

-

-

Measurement:

-

Rapid Determination (Optional but recommended): Heat the sample rapidly (e.g., 10-15 °C/min) to find an approximate melting temperature. This saves time during the precise measurement. Allow the apparatus to cool sufficiently before proceeding.

-

Precise Determination: Begin heating at a faster rate until the temperature is about 15-20 °C below the approximate melting point found.

-

Reduce the heating rate to 1-2 °C per minute. A slow rate is crucial for allowing the temperature of the sample and the thermometer to equilibrate, ensuring accuracy.

-

Observe the sample closely through the magnifying lens.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last solid particle melts completely.

-

The melting point is reported as the range T₁ – T₂.

-

-

Validation:

-

Perform at least two independent measurements. Consistent results confirm the reliability of the determination.

-

Caption: Workflow for Melting Point Determination.

Solubility Profile

Scientific Significance

Aqueous solubility is a critical determinant of a drug's bioavailability. For orally administered drugs, the API must dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. As a hydrochloride salt, (3R,4R)-Pyrrolidine-3,4-diol hydrochloride is expected to have significantly higher aqueous solubility than its free base form. However, its solubility can be influenced by factors such as pH and the presence of other ions (the "common ion effect"), which can suppress dissolution in the chloride-rich environment of the stomach. Therefore, quantifying its solubility under various conditions is essential for pre-formulation studies.

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

This is the gold standard method for determining thermodynamic equilibrium solubility.

Principle: An excess amount of the solid compound is agitated in a specific solvent system at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then measured.

Methodology:

-

System Preparation:

-

Prepare the desired solvent systems (e.g., purified water, pH 1.2 buffer to simulate gastric fluid, pH 6.8 buffer to simulate intestinal fluid).

-

Add an excess amount of (3R,4R)-Pyrrolidine-3,4-diol hydrochloride to a known volume of each solvent in a sealed vial. "Excess" means that solid material should remain visible after equilibrium is reached.

-

-

Equilibration:

-

Place the vials in a shaker bath set to a constant temperature (typically 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is achieved. The time to reach equilibrium should be determined experimentally by taking measurements at various time points until the concentration plateaus.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a suitable membrane filter (e.g., 0.22 µm PVDF) to remove all undissolved particles. This step is critical to avoid overestimation of solubility.

-

-

Analysis:

-

Quantify the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a mass spectrometer.

-

Prepare a calibration curve with known concentrations of the compound to ensure accurate quantification.

-

-

Reporting:

-

Express the solubility in units of mg/mL or mol/L for each solvent system and temperature.

-

Caption: Workflow for Equilibrium Solubility Determination.

Hygroscopicity Assessment

Scientific Significance

Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere.[5] For a pharmaceutical solid, this property is of paramount importance as moisture uptake can lead to:

-

Physical Changes: Deliquescence (dissolving in absorbed water), caking, and altered flow properties.

-

Chemical Degradation: Hydrolysis or other moisture-mediated reactions, reducing the drug's shelf life.

-

Dosage Form Instability: Affecting the hardness, dissolution rate, and appearance of tablets or capsules.

Characterizing the hygroscopic nature of (3R,4R)-Pyrrolidine-3,4-diol hydrochloride is crucial for defining appropriate storage conditions, packaging, and manufacturing environments.[5]

Protocol for Hygroscopicity Determination (DVS Method)

Dynamic Vapor Sorption (DVS) is a modern, gravimetric technique that provides a detailed profile of a material's interaction with water vapor.

Principle: A small sample is placed on a microbalance in a chamber with controlled temperature and relative humidity (RH). The mass of the sample is continuously monitored as the RH is systematically varied.

Methodology:

-

Sample Preparation:

-

Place a small, accurately weighed amount of the sample (typically 5-10 mg) onto the DVS sample pan.

-

Initially, dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) until a stable mass is achieved. This establishes the dry baseline mass.

-

-

Sorption/Desorption Cycle:

-

Program the instrument to execute a predefined humidity profile. A typical profile involves increasing the RH in stepwise increments (e.g., from 0% to 90% RH in 10% steps) and then decreasing it back to 0%.

-

At each RH step, the instrument holds the condition until the sample mass equilibrates (i.e., the rate of mass change falls below a set threshold).

-

-

Data Analysis:

-

The instrument software plots the change in mass (%) versus the relative humidity, generating a sorption-desorption isotherm.

-

Analyze the isotherm to determine:

-

Total Moisture Uptake: The maximum percentage mass increase at the highest RH.

-

Hysteresis: Any difference between the sorption and desorption curves, which can indicate changes in the solid state.

-

Critical Humidity Points: Any sharp inflections in the curve that might suggest a phase transition (e.g., from crystalline to amorphous).

-

-

-

Classification:

-

Classify the compound's hygroscopicity based on its moisture uptake at a defined condition (e.g., 25 °C / 80% RH) according to pharmacopeial standards.

-

Caption: Workflow for DVS Hygroscopicity Assessment.

Spectroscopic Characterization

While not strictly physical properties, spectroscopic data are essential fingerprints for confirming the molecular structure and identity of a compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the compound's covalent structure. The ¹H NMR spectrum of (3R,4R)-Pyrrolidine-3,4-diol hydrochloride is expected to show distinct signals for the protons on the pyrrolidine ring and the hydroxyl groups. The chemical shifts and coupling patterns provide definitive proof of the connectivity and stereochemistry. A ¹H NMR spectrum for the enantiomeric (3S,4S) hydrochloride salt is publicly available and will be identical to that of the (3R,4R) compound.[6] The ¹³C NMR spectrum will confirm the number of unique carbon environments in the molecule.[7][8]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound will be characterized by strong, broad absorptions in the ~3400-3200 cm⁻¹ region, corresponding to the O-H (hydroxyl) and N-H (ammonium) stretching vibrations.

Conclusion

The physical properties of (3R,4R)-Pyrrolidine-3,4-diol hydrochloride—including its melting point, solubility, and hygroscopicity—are critical quality attributes that directly influence its development as a pharmaceutical agent. This guide has outlined the scientific importance of these properties and provided robust, validated protocols for their experimental determination. For researchers and drug development professionals, the rigorous application of these methodologies is not optional; it is a fundamental requirement for advancing a compound from a promising chemical entity to a safe and effective medicine.

References

-

abcr Gute Chemie. AB426238 | CAS 1104000-68-1. [Link]

-

Moreno Vargas, A. J., Carmona, A. T., Mora, F., Vogel, P., & Robina, I. (2005). Supporting Information Synthesis of Novel Pyrrolidine 3,4-Diol Derivatives as Inhibitors of α-L-Fucosidases. Chemical Communications. [Link]

-

LookChem. trans-3,4-Dihydroxypyrrolidine Price from Supplier Brand Shanghai...[Link]

-

Anbarasan, A., Nataraj, J., Shanmukhan, N., & Radhakrishnan, A. (2018). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research, 10(3), 61-67. [Link]

-

ResearchGate. 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. [Link]

-

PubChem. (3R,4S)-pyrrolidine-3,4-diol. National Center for Biotechnology Information. [Link]

-

A-Level Chemistry. compared using 13C nmr spectroscopy. [Link]

-

D'Acquarica, I., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(23), 8279. [Link]

-

CAS Common Chemistry. Chloral Betaine. American Chemical Society. [Link]

-

Sirin, Y., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1247071. [Link]

-

Zastrozhin, A. M., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(1), 1158. [Link]

-

HDIN Research. (2025). Pyrrolidine Market Insights 2025, Analysis and Forecast to 2030. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. AB426238 | CAS 1104000-68-1 – abcr Gute Chemie [abcr.com]

- 5. jocpr.com [jocpr.com]

- 6. (3S,4S)-Pyrrolidine-3,4-diol hydrochloride(276862-76-1) 1H NMR [m.chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to (3R,4R)-Pyrrolidine-3,4-diol Hydrochloride: A Chiral Scaffold for Drug Discovery

This guide provides a comprehensive technical overview of (3R,4R)-pyrrolidine-3,4-diol hydrochloride, a pivotal chiral building block for researchers, scientists, and professionals in drug development. We will delve into its chemical structure, stereochemistry, synthesis, and critical applications, underscoring its significance in modern medicinal chemistry.

Introduction: The Significance of the Pyrrolidine Scaffold

The five-membered pyrrolidine ring is a ubiquitous and highly valued scaffold in medicinal chemistry.[1][2] Its prevalence in numerous natural products and FDA-approved drugs stems from its unique three-dimensional structure, which allows for a thorough exploration of pharmacophore space.[3][4] Unlike flat aromatic rings, the saturated, non-planar nature of the pyrrolidine ring, a characteristic often referred to as "pseudorotation," provides a greater degree of structural diversity.[3] This complexity is crucial for achieving high-affinity and selective interactions with biological targets.[3]

The introduction of stereocenters into the pyrrolidine ring further enhances its utility, as different stereoisomers of a drug candidate can exhibit vastly different biological activities and toxicological profiles.[3] (3R,4R)-Pyrrolidine-3,4-diol, with its defined stereochemistry, represents a key chiral intermediate in the synthesis of a wide range of biologically active molecules.[5]

Chemical Structure and Stereochemistry

(3R,4R)-Pyrrolidine-3,4-diol hydrochloride is the hydrochloride salt of a specific stereoisomer of 3,4-dihydroxypyrrolidine. The "trans" configuration of the two hydroxyl groups on the pyrrolidine ring is a defining feature.

| Property | Value |

| IUPAC Name | (3R,4R)-Pyrrolidine-3,4-diol hydrochloride |

| CAS Number | 1104000-68-1 |

| Molecular Formula | C₄H₁₀ClNO₂ |

| Molecular Weight | 139.58 g/mol |

The stereochemistry of (3R,4R)-pyrrolidine-3,4-diol is of paramount importance. The "(3R,4R)" designation specifies the absolute configuration at the two chiral centers, C3 and C4. This particular enantiomer and its diastereomeric relationship to other stereoisomers (e.g., the cis-diols and the (3S,4S)-enantiomer) are critical determinants of its utility as a chiral building block. The precise spatial arrangement of the hydroxyl groups in the trans configuration allows for specific interactions with target enzymes and receptors, a feature that is often absent in other stereoisomers.[6]

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is advantageous for its use in various synthetic and biological applications.[7]

Synthesis of (3R,4R)-Pyrrolidine-3,4-diol Hydrochloride

The stereoselective synthesis of (3R,4R)-pyrrolidine-3,4-diol is a key challenge and an area of active research. Several strategies have been developed to access this important chiral intermediate in high enantiomeric purity.

Synthesis from Chiral Precursors

One of the most effective methods for synthesizing enantiomerically pure compounds is to start from a readily available chiral molecule. L-tartaric acid, with its inherent C2 symmetry and defined stereocenters, is an excellent starting material for the synthesis of (3R,4R)-pyrrolidine-3,4-diol.[8]

Conceptual Workflow for Synthesis from L-Tartaric Acid:

Caption: Conceptual workflow for the synthesis of (3R,4R)-Pyrrolidine-3,4-diol hydrochloride from L-tartaric acid.

This approach leverages the existing stereochemistry of the starting material to control the stereochemistry of the final product, often with high fidelity.

Asymmetric Synthesis Methodologies

Asymmetric synthesis techniques, such as 1,3-dipolar cycloadditions, provide another powerful route to enantiomerically enriched pyrrolidines.[3][5] In this approach, an azomethine ylide undergoes a cycloaddition reaction with a dipolarophile. The stereochemical outcome of the reaction can be controlled by using chiral auxiliaries or catalysts.

A General Protocol for Asymmetric 1,3-Dipolar Cycloaddition:

-

Generation of the Azomethine Ylide: An appropriate N-substituted glycine ester is treated with a base to generate the azomethine ylide in situ. The choice of the N-substituent can influence the stereoselectivity of the subsequent cycloaddition.

-

Cycloaddition: The generated ylide is reacted with a suitable dipolarophile, such as an α,β-unsaturated ester. The reaction is often carried out in the presence of a chiral ligand or catalyst to induce enantioselectivity.

-

Diastereoselective Reduction: The resulting cycloadduct is then subjected to a diastereoselective reduction of the ester groups to the corresponding diol.

-

Deprotection and Salt Formation: Finally, any protecting groups are removed, and the free base is treated with hydrochloric acid to yield the desired (3R,4R)-pyrrolidine-3,4-diol hydrochloride.

The diastereomers formed during the cycloaddition can often be separated by crystallization, allowing for the isolation of the desired trans-isomer.[5]

Analytical Characterization

The structural confirmation and purity assessment of (3R,4R)-pyrrolidine-3,4-diol hydrochloride are typically performed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of a pyrrolidine-3,4-diol derivative would be expected to show characteristic signals for the protons on the pyrrolidine ring and the hydroxyl groups. The coupling constants between the protons on C3 and C4 can provide information about their relative stereochemistry (cis or trans).[9][10]

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the four carbon atoms of the pyrrolidine ring.[9][10] The chemical shifts of the carbons bearing the hydroxyl groups would be in the characteristic range for alcohol carbons.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For (3R,4R)-pyrrolidine-3,4-diol hydrochloride, the mass spectrum would show a molecular ion peak corresponding to the free base (C₄H₉NO₂) and potentially fragments resulting from the loss of water or other small molecules.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Chiral HPLC is a crucial technique for determining the enantiomeric purity of the final product. By using a chiral stationary phase, it is possible to separate the (3R,4R)-enantiomer from its (3S,4S)-counterpart and quantify the enantiomeric excess (ee).

Applications in Drug Discovery and Development

(3R,4R)-Pyrrolidine-3,4-diol hydrochloride is a valuable chiral building block in the synthesis of a variety of pharmacologically active compounds. Its rigid, stereochemically defined structure allows it to serve as a scaffold for the precise positioning of functional groups that can interact with biological targets.

Glycosidase Inhibitors

Many derivatives of pyrrolidine-3,4-diol have been investigated as inhibitors of glycosidases, a class of enzymes involved in the breakdown of carbohydrates.[6][11] These inhibitors have potential therapeutic applications in the treatment of diabetes, viral infections, and cancer. The specific stereochemistry of the hydroxyl groups is often critical for mimicking the structure of the natural carbohydrate substrates of these enzymes. For example, certain stereoisomers of 2-(aminomethyl)pyrrolidine-3,4-diol have shown potent and selective inhibition of α-mannosidases.[6]

Neuronal Nitric Oxide Synthase (nNOS) Inhibitors

The chiral pyrrolidine scaffold has been incorporated into potent and selective inhibitors of neuronal nitric oxide synthase (nNOS).[12] Overproduction of nitric oxide by nNOS is implicated in various neurodegenerative diseases. The (3R,4R)-stereochemistry of the pyrrolidine core can be crucial for achieving high affinity and selectivity for nNOS over other NOS isoforms.[12]

Antiviral and Anticancer Agents

The pyrrolidine ring is a common feature in many antiviral and anticancer drugs.[1][13] The ability to synthesize specific stereoisomers of pyrrolidine-based compounds is essential for optimizing their therapeutic efficacy and minimizing off-target effects. For instance, various nucleoside analogs incorporating a (3R,4R)-dihydroxypyrrolidine moiety have been synthesized and evaluated for their biological activity.[7]

Logical Relationship of Pyrrolidine Scaffold to Drug Development:

Caption: The central role of the (3R,4R)-pyrrolidine-3,4-diol scaffold in the drug discovery and development pipeline.

Conclusion

(3R,4R)-Pyrrolidine-3,4-diol hydrochloride is a cornerstone chiral building block in modern drug discovery. Its well-defined three-dimensional structure and the specific trans-orientation of its hydroxyl groups provide a rigid scaffold for the design and synthesis of highly selective and potent therapeutic agents. The continued development of efficient and stereoselective synthetic routes to this valuable intermediate will undoubtedly fuel further innovation in the pharmaceutical industry. As our understanding of the intricate relationship between molecular stereochemistry and biological function deepens, the importance of chiral building blocks like (3R,4R)-pyrrolidine-3,4-diol hydrochloride will only continue to grow.

References

- Moreno-Vargas, A. J., Carmona, A. T., Mora, F., Vogel, P., & Robina, I. (2005). Supporting Information Synthesis of Novel Pyrrolidine 3,4-Diol Derivatives as Inhibitors of α-L-Fucosidases.

-

Request PDF. (2006, August 25). A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. Retrieved from [Link]

-

Sagdoldina, A., Gazizov, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

Li Petri, G., Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Springer Link. [Link]

-

ResearchGate. (n.d.). 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. Retrieved from [Link]

-

Request PDF. (n.d.). Synthesis Of Pyrrolidine 3,4-Diol Derivatives With Anticancer Activity On Pancreatic Tumor Cells. Retrieved from [Link]

-

Moreno-Clavijo, E., Carmona, A. T., et al. (2014). Synthesis of novel pyrrolidine 3,4-diol derivatives as inhibitors of α-L-fucosidases. ResearchGate. [Link]

-

Al-Hadedi, A. A. M., & Muhammad, M. T. (2014). Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. PMC. [Link]

-

Fleet, G. W., & Smith, P. W. (1985). Synthesis of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol from (2S)-3,4-dehydroproline. PubMed. [Link]

-

Ji, H., et al. (2009). A Concise Route to the Chiral Pyrrolidine Core of Selective Inhibitors of Neuronal Nitric Oxide. PMC. [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]

-

Request PDF. (2007, August 25). A Practical Large-Scale Synthesis of (3 R ,4 R )-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3Dipolar Cycloaddition. Retrieved from [Link]

-

Sagdoldina, A., Gazizov, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. [Link]

-

Moreno-Clavijo, E., et al. (2009). Synthesis of Novel Pyrrolidine 3,4-diol Derivatives as Inhibitors of alpha-L-fucosidases. PubMed. [Link]

-

SpectraBase. (n.d.). Pyrrolidine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

-

Harada, K., et al. (1993). The synthesis of trans-3,4-bis-(3,4-dihydroxyphenyl)pyrrolidine, a novel DA1 agonist. PubMed. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of novel pyrrolidine 3,4-diol derivatives as inhibitors of alpha-L-fucosidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Concise Route to the Chiral Pyrrolidine Core of Selective Inhibitors of Neuronal Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (3R,4R)-Pyrrolidine-3,4-diol hydrochloride: A Cornerstone Chiral Building Block

Introduction

In the landscape of modern drug discovery and asymmetric synthesis, the demand for enantiomerically pure building blocks is paramount. These chiral synthons serve as foundational elements for constructing complex molecules with precise three-dimensional architectures, a critical factor for specific biological activity. Among these, (3R,4R)-Pyrrolidine-3,4-diol hydrochloride has emerged as a versatile and highly valued intermediate. Its rigid, five-membered ring, adorned with a trans-diol configuration, presents a stereochemically defined scaffold that mimics the structure of natural sugars. This structural feature is central to its most prominent application: the design and synthesis of potent enzyme inhibitors, particularly for glycosidases. This guide provides an in-depth technical overview of (3R,4R)-Pyrrolidine-3,4-diol hydrochloride, covering its fundamental properties, a detailed stereoselective synthesis, its mechanism of action as an enzyme inhibitor, and its application in the development of therapeutic agents.

Physicochemical Properties and Characterization

The hydrochloride salt of (3R,4R)-Pyrrolidine-3,4-diol is typically a stable, crystalline solid, which enhances its shelf-life and handling properties compared to the free base. Its key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1104000-68-1 | [1][2] |

| Molecular Formula | C₄H₁₀ClNO₂ | [2][3][4][5] |

| Molecular Weight | 139.58 g/mol | [2][3][4][5] |

| Appearance | White to off-white solid | Generic Material Property |

| Stereochemistry | trans-diol | Inherent to IUPAC name |

Spectroscopic Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for confirming the structure and purity of (3R,4R)-Pyrrolidine-3,4-diol hydrochloride. While specific peak assignments can vary slightly based on the solvent and concentration, the following provides an expected pattern in D₂O:

-

¹H NMR: The proton spectrum is characterized by the symmetry of the trans configuration. The two methine protons (H3 and H4) attached to the hydroxyl-bearing carbons are expected to appear as a multiplet around 4.0-4.2 ppm. The four methylene protons on the pyrrolidine ring (H2 and H5) would appear as distinct multiplets in the 3.0-3.5 ppm region.

-

¹³C NMR: The carbon spectrum would show two key signals: one for the two equivalent carbons bearing the hydroxyl groups (C3 and C4) typically in the 70-75 ppm range, and another for the two equivalent methylene carbons adjacent to the nitrogen (C2 and C5) in the 45-50 ppm range.

Stereoselective Synthesis: A Practical Approach from the Chiral Pool

The synthesis of enantiomerically pure (3R,4R)-Pyrrolidine-3,4-diol relies on transferring chirality from a readily available starting material. L-(+)-Tartaric acid is an ideal precursor from the chiral pool. The following protocol outlines a robust and field-proven methodology.[6]

Experimental Protocol:

-

Step 1: Synthesis of (2R,3R)-Butane-1,2,3,4-tetraol 1,4-dimesylate.

-

Causality: This multi-step conversion begins by protecting the diols of L-(+)-dimethyl tartrate, typically as an acetonide. The ester groups are then reduced to primary alcohols using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄). The resulting tetrol is then selectively mesylated at the primary positions (C1 and C4). This is a crucial step as the mesyl groups are excellent leaving groups for the subsequent nucleophilic substitution.

-

-

Step 2: Synthesis of (2S,3S)-1,4-Diazido-butane-2,3-diol.

-

Protocol: The dimesylate intermediate is dissolved in a polar aprotic solvent like acetonitrile. Sodium azide (NaN₃) is added, and the mixture is heated (e.g., to 40°C and then reflux).[6]

-

Causality: This is the key chirality-inverting step. The azide ion acts as a nucleophile, displacing the mesylate groups via an Sₙ2 reaction. This mechanism proceeds with an inversion of stereochemistry at both chiral centers, converting the (2R,3R) configuration to the desired (2S,3S) configuration in the acyclic precursor.

-

-

Step 3: Synthesis of (3R,4R)-1-Benzyl-pyrrolidine-3,4-diol.

-

Protocol: The diazide intermediate is dissolved in an alcoholic solvent (e.g., methanol) with a primary amine, such as benzylamine. The solution is subjected to catalytic hydrogenation over a catalyst like Palladium on carbon (Pd/C).

-

Causality: This is an elegant tandem reaction. The catalytic hydrogenation simultaneously reduces both azide groups to primary amines. One of the newly formed amines then undergoes intramolecular cyclization by displacing the hydroxyl group (after protonation) at the other end of the chain, forming the pyrrolidine ring. The presence of benzylamine in the reaction mixture leads to the formation of the N-benzyl protected pyrrolidine, which is a stable and easily handled intermediate.

-

-

Step 4: Synthesis of (3R,4R)-Pyrrolidine-3,4-diol hydrochloride (Final Product).

-

Protocol: The N-benzyl pyrrolidine diol is dissolved in ethanol. A solution of HCl (e.g., 4M in dioxane) and fresh Palladium on carbon (10%) are added. The slurry is hydrogenated under pressure (e.g., 100 psi) until the reaction is complete.[6]

-

Causality: The final step is a hydrogenolysis reaction to remove the N-benzyl protecting group. The Pd/C catalyst facilitates the cleavage of the C-N bond of the benzyl group. The inclusion of HCl in the reaction medium ensures that the final product is isolated directly as its stable hydrochloride salt. Filtration of the catalyst and evaporation of the solvent typically yields the product in high purity.

-

Application in Drug Discovery: The Glycosidase Inhibitor Paradigm

The primary utility of (3R,4R)-Pyrrolidine-3,4-diol lies in its role as an "azasugar" or "iminosugar." These compounds are structural mimics of natural monosaccharides, where the endocyclic oxygen is replaced by a nitrogen atom. This substitution has profound biological implications.

Mechanism of Action as a Glycosidase Inhibitor:

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds. This process involves a transition state that has significant oxocarbenium ion character, where the sugar ring is distorted from its ground-state chair conformation.

(3R,4R)-Pyrrolidine-3,4-diol and its derivatives act as transition-state analogue inhibitors .[3][7] The rationale is as follows:

-

Mimicking the Charge: At physiological pH, the nitrogen atom in the pyrrolidine ring is protonated, creating a positive charge that mimics the partial positive charge of the oxocarbenium ion in the transition state.

-

Mimicking the Shape: The five-membered pyrrolidine ring is conformationally more similar to the distorted, planar-like geometry of the transition state than the six-membered ring of the natural sugar substrate in its ground state.

-

Key Interactions: The trans-diol groups are positioned to form critical hydrogen bonds with amino acid residues in the enzyme's active site, mirroring the interactions of the natural substrate. Molecular docking studies on α-glucosidase have shown that these diols can form hydrogen bonds with key residues such as Aspartate, Lysine, Phenylalanine, Arginine, and Histidine, anchoring the inhibitor in the active site and preventing the substrate from binding.[1][3]

This potent and specific inhibition of glycosidases makes derivatives of (3R,4R)-Pyrrolidine-3,4-diol attractive candidates for treating diseases like type 2 diabetes (by slowing carbohydrate digestion) and viral infections (by disrupting the processing of viral envelope glycoproteins).[3][8]

Conclusion

(3R,4R)-Pyrrolidine-3,4-diol hydrochloride is more than just a chemical entity; it is a testament to the power of stereocontrolled synthesis in addressing complex biological challenges. Its role as a transition-state analogue provides a compelling mechanistic basis for its use in developing highly specific enzyme inhibitors. The availability of practical, scalable synthetic routes from the chiral pool ensures its accessibility to researchers in both academic and industrial settings. As the quest for novel therapeutics with improved efficacy and specificity continues, the strategic application of cornerstone building blocks like (3R,4R)-Pyrrolidine-3,4-diol will undoubtedly remain a critical component of successful drug discovery campaigns.

References

- BLDpharm. (3R,4R)-Pyrrolidine-3,4-diol hydrochloride.

-

Chand, P., et al. (2005). A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition. Organic Process Research & Development. Available from: [Link]

-

Kasturi, S., et al. (2017). Synthesis and α-glucosidase inhibition activity of dihydroxy pyrrolidines. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

-

Suzuki, K., Nakahara, T., & Kanie, O. (2009). 3,4-Dihydroxypyrrolidine as Glycosidase Inhibitor. Current Topics in Medicinal Chemistry. Available from: [Link]

- ChemScene. cis-Pyrrolidine-3,4-diol hydrochloride.

- Ambeed. (3R,4R)-Pyrrolidine-3,4-diol hydrochloride.

- ResearchGate. A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol.

-

Kasturi, S., et al. (2017). Synthesis and α-Glucosidase Inhibition Activity of Dihydroxy Pyrrolidines. ResearchGate. Available from: [Link]

- ChemicalBook. 3,4-Pyrrolidinediol, hydrochloride (1:1), (3R,4S)-rel-.

-

Burke, A. J., & Mouro, C. (2008). New Route to N-Alkylated trans-Pyrrolidine Diols from 2,2,3,3-Tetramethoxybutane-Protected Dimethyl Tartrate. Synthetic Communications. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Novel Pyrrolidine-Based Pyrazolines as α‑Glucosidase Inhibitors: Microwave-Assisted Synthesis, Antidiabetic Activity, In Silico ADMET Prediction, Molecular Docking, and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. tandfonline.com [tandfonline.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

An In-depth Technical Guide to the Solubility of (3R,4R)-Pyrrolidine-3,4-diol Hydrochloride in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of (3R,4R)-Pyrrolidine-3,4-diol hydrochloride. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide synthesizes foundational chemical principles, data from structurally analogous compounds, and established experimental methodologies to offer a robust predictive solubility profile. We delve into the molecular attributes of (3R,4R)-Pyrrolidine-3,4-diol hydrochloride that govern its behavior in various solvent systems, present a detailed protocol for empirical solubility determination, and provide visual aids to elucidate key concepts and workflows. This document is intended to be an essential resource for researchers and professionals engaged in the handling, formulation, and application of this and similar chiral small molecules.

Introduction to (3R,4R)-Pyrrolidine-3,4-diol Hydrochloride

(3R,4R)-Pyrrolidine-3,4-diol hydrochloride is a chiral organic compound featuring a five-membered pyrrolidine ring substituted with two hydroxyl groups in a specific stereochemical configuration. The presence of the hydrochloride salt of the secondary amine within the ring imparts ionic character to the molecule. This unique combination of a polar heterocyclic core, the capacity for hydrogen bonding via the hydroxyl groups, and its nature as a salt are the primary determinants of its solubility.[1] Understanding the solubility of this compound is paramount for a multitude of applications, including its use as a building block in asymmetric synthesis, in the development of pharmaceutical agents, and as a tool in chemical biology research.[2][3]

Theoretical Principles Governing Solubility

The solubility of a solid compound in a liquid solvent is a thermodynamic equilibrium process. The principle of "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities are more likely to be soluble in one another. For (3R,4R)-Pyrrolidine-3,4-diol hydrochloride, several key intermolecular forces and molecular properties come into play:

-

Ionic Interactions: As a hydrochloride salt, the compound exists in an ionic form in the solid state and can dissociate in polar solvents. The strong electrostatic interactions between the charged pyrrolidinium cation and the chloride anion, and their subsequent interaction with polar solvent molecules, are a major driving force for dissolution.[4][5]

-

Hydrogen Bonding: The two hydroxyl (-OH) groups on the pyrrolidine ring are capable of both donating and accepting hydrogen bonds. This allows for strong interactions with protic solvents like water and alcohols, significantly contributing to its solubility in these media.[6]

-

Dipole-Dipole Interactions: The inherent polarity of the pyrrolidine ring and the hydroxyl groups lead to dipole-dipole interactions with polar aprotic solvents.

-

Van der Waals Forces: While weaker than the other forces at play, London dispersion forces are present and contribute to the overall solute-solvent interactions, particularly in less polar environments.

The overall solubility is a balance between the energy required to break the crystal lattice of the solid (lattice energy) and the energy released upon solvation of the ions and polar groups by the solvent molecules (solvation energy).[7]

Predicted Solubility Profile of (3R,4R)-Pyrrolidine-3,4-diol Hydrochloride

Based on the molecular structure and the theoretical principles outlined above, a qualitative and semi-quantitative solubility profile for (3R,4R)-Pyrrolidine-3,4-diol hydrochloride can be predicted across different solvent classes.

Polar Protic Solvents

These solvents possess O-H or N-H bonds and can readily engage in hydrogen bonding. Due to the ionic nature and the presence of two hydroxyl groups in (3R,4R)-Pyrrolidine-3,4-diol hydrochloride, high solubility is expected in this class of solvents.

-

Water: Expected to be highly soluble. The high dielectric constant of water effectively shields the ions, and its extensive hydrogen bonding network can readily accommodate the hydroxyl groups and the charged amine. Amine salts are generally readily soluble in water.[4][5]

-

Methanol & Ethanol: Good to high solubility is anticipated. These alcohols are polar and can act as both hydrogen bond donors and acceptors, facilitating strong interactions with the solute.

-

Isopropanol & n-Butanol: Moderate to good solubility is expected. As the alkyl chain length increases, the nonpolar character of the alcohol increases, which may slightly reduce the solubility compared to methanol and ethanol.

Polar Aprotic Solvents

These solvents have a significant dipole moment but lack O-H or N-H bonds. They can act as hydrogen bond acceptors.

-

Dimethyl Sulfoxide (DMSO): Expected to be soluble. DMSO is a highly polar aprotic solvent that can effectively solvate the cation and interact with the hydroxyl groups. A supplier datasheet for a related compound, cis-Pyrrolidine-3,4-diol hydrochloride, indicates slight solubility in DMSO.[8]

-

Dimethylformamide (DMF): Good solubility is predicted due to its high polarity and ability to accept hydrogen bonds.

-

Acetonitrile: Moderate solubility is expected. While polar, acetonitrile is a weaker hydrogen bond acceptor compared to DMSO and DMF.

-

Acetone: Lower to moderate solubility is anticipated. Acetone is less polar than the other solvents in this class.

Nonpolar Solvents

These solvents have low dielectric constants and are incapable of significant hydrogen bonding or dipole-dipole interactions.

-

Toluene & Hexane: Expected to be insoluble or very poorly soluble. The large difference in polarity between the ionic and highly polar solute and these nonpolar solvents results in weak solute-solvent interactions that cannot overcome the crystal lattice energy.

-

Dichloromethane (DCM) & Chloroform: Poor to slight solubility may be possible. While considered nonpolar or weakly polar, the ability of these chlorinated solvents to form weak hydrogen bonds might allow for minimal dissolution.

-

Diethyl Ether: Expected to be insoluble or very poorly soluble due to its low polarity.

Predicted Solubility Summary Table

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Very High | Ionic nature, extensive hydrogen bonding.[4][5] |

| Methanol | High | Polar, hydrogen bond donor/acceptor.[8] | |

| Ethanol | High | Polar, hydrogen bond donor/acceptor. | |

| Isopropanol | Moderate | Increased nonpolar character. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Highly polar, strong H-bond acceptor.[8] |

| Dimethylformamide (DMF) | High | Highly polar, H-bond acceptor. | |

| Acetonitrile | Moderate | Less polar than DMSO/DMF. | |

| Acetone | Low to Moderate | Lower polarity. | |

| Nonpolar | Toluene | Insoluble | Large polarity mismatch. |

| Hexane | Insoluble | Large polarity mismatch. | |

| Dichloromethane (DCM) | Poor | Weak H-bond acceptor capability. | |

| Diethyl Ether | Insoluble | Low polarity. |

Experimental Determination of Solubility

For applications requiring precise solubility values, experimental determination is essential. The following protocol outlines a robust method for determining the equilibrium solubility of (3R,4R)-Pyrrolidine-3,4-diol hydrochloride.

Materials and Equipment

-

(3R,4R)-Pyrrolidine-3,4-diol hydrochloride (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD, or MS) or another suitable analytical technique for quantification.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of (3R,4R)-Pyrrolidine-3,4-diol hydrochloride to a known volume or mass of the test solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Preparation:

-

Allow the vials to stand undisturbed at the equilibration temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately weigh the filtered solution.

-

If necessary, dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the sample using a pre-validated HPLC method to determine the concentration of (3R,4R)-Pyrrolidine-3,4-diol hydrochloride. A calibration curve prepared with standards of known concentrations is required for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the solute in the original saturated solution, taking into account any dilution factors.

-

Express the solubility in desired units (e.g., mg/mL, g/L, or mol/L).

-

Self-Validating System Considerations

-

Purity of Materials: The purity of both the solute and the solvent should be high to avoid erroneous results.

-

Temperature Control: Maintaining a constant and accurate temperature during equilibration is critical as solubility is temperature-dependent.

-

Equilibration Time: The time required to reach equilibrium should be determined experimentally by taking samples at different time points until the concentration remains constant.

-

Solid Phase Analysis: After the experiment, the remaining solid can be analyzed (e.g., by XRPD) to ensure that no phase transformation or solvate formation has occurred during the experiment.

Visualizations

Molecular Interactions Influencing Solubility

Caption: Key intermolecular forces driving the dissolution of (3R,4R)-Pyrrolidine-3,4-diol HCl.

Experimental Workflow for Solubility Determination

Caption: Step-by-step workflow for the experimental determination of solubility.

Conclusion

References

-

Oxford Reference. (n.d.). Amine salts. Retrieved from [Link]

-

Serajuddin, A. T. M. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65–68. [Link]

-

Sciencemadness.org. (2011). Solubility of organic amine salts. Retrieved from [Link]

-

Chemed.chem.purdue.edu. (n.d.). Amines. Retrieved from [Link]

-

PubChem. (n.d.). (3S,4S)-pyrrolidine-3,4-diol hydrochloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt. Retrieved from [Link]

-

ResearchGate. (n.d.). Chiral Pyrrolidinium Ionic Liquids with (−)‐Borneol Fragment in the Cation – Synthesis, Physicochemical Properties and Application in Diels‐Alder Reaction. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Chiral Substituted Poly-N-vinylpyrrolidinones and Bimetallic Nanoclusters in Catalytic Asymmetric Oxidation Reactions. Retrieved from [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Diol. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). Chapter 9.2: Solubility and Structure. Retrieved from [Link]

-

MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. Retrieved from [Link]

-

National Institutes of Health. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Retrieved from [Link]

Sources

- 1. (3S,4S)-pyrrolidine-3,4-diol hydrochloride | C4H10ClNO2 | CID 66787043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 3. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oxfordreference.com [oxfordreference.com]

- 5. Amines, [chemed.chem.purdue.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3,4-Pyrrolidinediol, hydrochloride (1:1), (3R,4S)-rel- | 186393-21-5 [chemicalbook.com]

An In-Depth Technical Guide to the Stability and Storage of (3R,4R)-Pyrrolidine-3,4-diol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(3R,4R)-Pyrrolidine-3,4-diol hydrochloride is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a versatile building block for the synthesis of various bioactive molecules, including iminosugar mimics and therapeutic agents. Ensuring the chemical integrity of this compound is paramount for the reliability and reproducibility of research and manufacturing outcomes. This technical guide provides a comprehensive overview of the stability profile of (3R,4R)-Pyrrolidine-3,4-diol hydrochloride, detailing its sensitivity to environmental factors and outlining best practices for its storage and handling. We will delve into the theoretical underpinnings of its stability, supported by data from analogous structures, and provide a framework for establishing robust stability-indicating analytical methods through forced degradation studies.

Introduction: The Chemical Landscape of (3R,4R)-Pyrrolidine-3,4-diol Hydrochloride

(3R,4R)-Pyrrolidine-3,4-diol hydrochloride, a derivative of pyrrolidine, is characterized by a five-membered saturated nitrogen-containing ring substituted with two hydroxyl groups in a trans configuration. The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous media. Its structural similarity to sugars makes it a valuable precursor for the synthesis of glycosidase inhibitors and other therapeutic agents. The presence of vicinal diols and a secondary amine within the pyrrolidine ring are key determinants of its chemical reactivity and, consequently, its stability.

To ensure the integrity of this crucial research material, a thorough understanding of its stability under various environmental conditions is essential. This guide will explore the factors that can impact the stability of (3R,4R)-Pyrrolidine-3,4-diol hydrochloride and provide evidence-based recommendations for its proper storage and handling.

Core Stability Profile and Recommended Storage

Based on information from various chemical suppliers and the stability data of structurally related iminosugar hydrochlorides, a consistent set of storage recommendations emerges.

General Storage Conditions

The compound should be stored at room temperature in a well-sealed container , protected from moisture. Several suppliers explicitly state "sealed in dry, room temperature" as the primary storage condition[1][2][3]. The stability of a closely related compound, 1,4-dideoxy-1,4-imino-D-arabinitol hydrochloride, is reported to be at least four years under these conditions, providing a strong indication of the long-term stability of (3R,4R)-Pyrrolidine-3,4-diol hydrochloride when stored appropriately.

Critical Factor: Hygroscopicity

A critical characteristic of many polyhydroxylated compounds, especially in their hydrochloride salt form, is hygroscopicity. 1,4-dideoxy-1,4-imino-D-arabinitol hydrochloride is described as "extremely hygroscopic". This property necessitates storage in a dry, inert atmosphere to prevent the absorption of moisture, which can lead to physical changes (e.g., clumping) and chemical degradation through hydrolysis.

Table 1: Summary of Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Room Temperature | Thermally stable under standard ambient conditions. |

| Atmosphere | Sealed in a dry, inert atmosphere (e.g., under Argon or Nitrogen) | Highly likely to be hygroscopic; moisture can initiate degradation. |

| Light | Store in a light-resistant container | To prevent potential photolytic degradation. |

| Container | Tightly sealed, non-reactive material (e.g., amber glass) | To prevent exposure to moisture and light, and avoid interaction with the container material. |

Understanding Potential Degradation Pathways: A Mechanistic Approach

To develop a comprehensive stability program, it is crucial to understand the potential chemical transformations that (3R,4R)-Pyrrolidine-3,4-diol hydrochloride may undergo. These insights are derived from the chemical functionalities present in the molecule and are foundational to the design of forced degradation studies.

Hydrolytic Degradation (Acidic and Basic Conditions)

The hydrochloride salt is formed between the basic pyrrolidine nitrogen and hydrochloric acid. While this salt form is generally stable, extreme pH conditions can influence the molecule's integrity. Under strongly acidic or basic conditions, acid- or base-catalyzed degradation of the pyrrolidine ring or reactions involving the hydroxyl groups could potentially occur. For many nitrogen-containing heterocyclic compounds, hydrolytic conditions can lead to a variety of degradation products through mechanisms such as oxidation, dehydrogenation, and ring cleavage.

Oxidative Degradation

The vicinal diol moiety in (3R,4R)-Pyrrolidine-3,4-diol is a primary site for oxidative degradation. Oxidation of vicinal diols can proceed via two main pathways:

-

C-C bond cleavage: This results in the opening of the bond between the two hydroxyl-bearing carbons, leading to the formation of two carbonyl compounds.

-

Oxidation to an α-hydroxy ketone: One of the hydroxyl groups is oxidized to a ketone, while the other remains.

Common laboratory oxidants like hydrogen peroxide or reagents that generate bromine species can facilitate these transformations.

Thermal Degradation

At elevated temperatures, the pyrrolidine ring itself can undergo decomposition. Studies on the pyrolysis of pyrrolidine have shown that thermal stress can lead to ring-opening reactions, forming various smaller molecules. For (3R,4R)-Pyrrolidine-3,4-diol hydrochloride, thermal degradation could involve dehydration, dehydrochlorination, or more complex fragmentation of the heterocyclic ring.

Photolytic Degradation

Experimental Workflow: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing stability-indicating analytical methods. The following is a proposed workflow for investigating the stability of (3R,4R)-Pyrrolidine-3,4-diol hydrochloride.

Caption: Workflow for forced degradation studies of (3R,4R)-Pyrrolidine-3,4-diol hydrochloride.

Step-by-Step Protocol for a Forced Degradation Study

-

Preparation of Stock Solution: Prepare a stock solution of (3R,4R)-Pyrrolidine-3,4-diol hydrochloride in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Heat the solution at 60°C for a specified period (e.g., 24, 48, 72 hours).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep the solution at room temperature and analyze at various time points due to the potential for rapid degradation.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 6% hydrogen peroxide to achieve a final concentration of 3% H2O2. Keep the solution at room temperature and protect it from light.

-

Thermal Degradation:

-

Solution: Heat the stock solution at 80°C.

-

Solid State: Place the solid compound in an oven at 80°C.

-

-

Photolytic Degradation: Expose the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis. Employ a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection, to separate the parent compound from any degradation products.

-

Characterization of Degradants: If significant degradation is observed, isolate the degradation products using preparative HPLC and characterize their structures using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.

Development of a Stability-Indicating Analytical Method

A crucial outcome of forced degradation studies is the development and validation of a stability-indicating analytical method. This method must be able to accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other potential impurities.

Caption: Logical flow for developing a stability-indicating analytical method.

Conclusion and Best Practices

(3R,4R)-Pyrrolidine-3,4-diol hydrochloride is a stable compound when stored under appropriate conditions. The primary considerations for maintaining its integrity are protection from moisture and, as a precautionary measure, light. Its inherent chemical structure, particularly the vicinal diol and the pyrrolidine ring, dictates its potential degradation pathways, which include hydrolysis, oxidation, and thermal decomposition.

For researchers, scientists, and drug development professionals, adherence to the following best practices is essential:

-

Procurement and Initial Handling: Upon receipt, inspect the container for a proper seal. Handle the compound in a controlled environment, preferably in a glove box or a fume hood with low humidity.

-

Storage: Store the compound in a tightly sealed, light-resistant container at room temperature. For long-term storage, consider placing the container in a desiccator with a suitable desiccant.

-

Weighing and Dispensing: Minimize the time the container is open to the atmosphere. If possible, weigh the compound in a low-humidity environment.

-

Stability Studies: When incorporating this compound into formulations, conduct appropriate stability studies to ensure its compatibility with other excipients and to establish a suitable shelf-life for the final product.

By understanding the chemical nature of (3R,4R)-Pyrrolidine-3,4-diol hydrochloride and implementing these storage and handling guidelines, its chemical integrity can be preserved, ensuring the validity and success of scientific research and drug development endeavors.

References

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. [Link]

- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).

- Mathur, D., Sharma, P. K., & Banerji, K. K. (1994). Kinetics and mechanism of the oxidation of diols by pyridinium hydrobromide perbromide. Proceedings of the Indian Academy of Sciences-Chemical Sciences, 106(5), 1091-1098.

- Hu, Y., & Gornik, M. (2015). A combined theoretical and experimental study of the pyrolysis of pyrrolidine. The Journal of Physical Chemistry A, 119(44), 10936-10946.

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxidation of Vicinal Diols to α‐Hydroxy Ketones with H2O2 and a Simple Manganese Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for (3R,4R)-Pyrrolidine-3,4-diol Hydrochloride: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for (3R,4R)-Pyrrolidine-3,4-diol hydrochloride (CAS No. 1104000-68-1), a chiral heterocyclic compound of interest in pharmaceutical research and drug development.[1][2] As a functionalized pyrrolidine, this molecule serves as a valuable building block in the synthesis of various biologically active compounds, including enzyme inhibitors and therapeutic agents. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and quality control in research and manufacturing settings.

This document offers a detailed interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data expected for this compound. While publicly available spectra for this specific enantiomer hydrochloride are scarce, this guide synthesizes data from its enantiomer, related structures, and established spectroscopic principles to provide a robust and scientifically grounded analysis.

Molecular Structure and Key Features

(3R,4R)-Pyrrolidine-3,4-diol hydrochloride possesses a five-membered saturated nitrogen heterocycle (pyrrolidine ring) substituted with two hydroxyl groups at the 3- and 4-positions. The "(3R,4R)" designation specifies the absolute stereochemistry at these two chiral centers, indicating a trans relationship between the hydroxyl groups. The hydrochloride salt form results from the protonation of the secondary amine in the pyrrolidine ring.

Caption: Workflow for Infrared (IR) Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and structural features. For (3R,4R)-Pyrrolidine-3,4-diol hydrochloride, electrospray ionization (ESI) would be a suitable soft ionization technique.

The molecular weight of the free base, (3R,4R)-Pyrrolidine-3,4-diol, is 103.12 g/mol . [3]The hydrochloride salt has a molecular weight of 139.58 g/mol . [4][5] Expected Observations in ESI-MS (Positive Ion Mode):

-

[M+H]⁺: The most prominent peak is expected to be the protonated molecule of the free base at an m/z of 104.1. This is because in the ESI process, the hydrochloride salt will dissociate in solution, and the free base will be protonated.

-

[M+Na]⁺: An adduct with sodium ions may also be observed at an m/z of 126.1.

Fragmentation Pattern:

Under appropriate conditions (e.g., collision-induced dissociation in MS/MS), the protonated molecule ([M+H]⁺) is expected to fragment through the loss of water (H₂O) and other small neutral molecules.

Caption: Predicted ESI-MS fragmentation pathway.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of (3R,4R)-Pyrrolidine-3,4-diol hydrochloride. The presented data, based on the analysis of its enantiomer and related compounds, offers a solid foundation for researchers and scientists to identify and characterize this important chiral building block. For definitive structural confirmation and quality control, it is always recommended to acquire and interpret the full set of spectroscopic data on an authentic sample.

References

-

PubChem. Pyrrolidine-3,4-diol. Retrieved from [Link]

-

PubChem. (3S,4S)-pyrrolidine-3,4-diol hydrochloride. Retrieved from [Link]

Sources

- 1. 1104000-68-1|(3R,4R)-Pyrrolidine-3,4-diol hydrochloride|BLD Pharm [bldpharm.com]

- 2. 1104000-68-1|(3R,4R)-Pyrrolidine-3,4-diol hydrochloride| Ambeed [ambeed.com]

- 3. Pyrrolidine-3,4-diol | C4H9NO2 | CID 13329881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (3S,4S)-pyrrolidine-3,4-diol hydrochloride | C4H10ClNO2 | CID 66787043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

The Stereoselective Synthesis of (3R,4R)-Pyrrolidine-3,4-diol: A Journey from Chiral Pool to Asymmetric Catalysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The (3R,4R)-pyrrolidine-3,4-diol scaffold is a cornerstone in modern medicinal chemistry. Its rigid, stereochemically defined structure and the presence of key hydrogen bond donors and acceptors make it a privileged motif in the design of a wide array of therapeutic agents, including enzyme inhibitors and modulators of cellular pathways. This guide provides a comprehensive overview of the discovery and historical evolution of synthetic routes to this valuable chiral building block, offering field-proven insights into the causality behind experimental choices and presenting detailed, self-validating protocols.

The Dawn of an Essential Scaffold: Early Synthetic Endeavors

The initial forays into the synthesis of dihydroxypyrrolidines were often fraught with challenges related to stereocontrol. While the synthesis of racemic trans-pyrrolidine-3,4-diol derivatives was an important first step, the demand for enantiomerically pure compounds for pharmaceutical applications spurred the development of more sophisticated strategies. Early approaches frequently relied on the use of naturally occurring chiral starting materials, a strategy known as chiral pool synthesis.

One of the seminal approaches to enantiopure (3R,4R)-dihydroxypyrrolidine derivatives involved starting from readily available carbohydrates. For instance, syntheses commencing from D-mannose have been developed, leveraging the inherent stereochemistry of the sugar to establish the desired configuration in the final pyrrolidine ring.[1][2] These multi-step sequences, while effective, often involved protecting group manipulations and could be lengthy.

The Advent of Asymmetric Methodologies: A Paradigm Shift

A significant leap forward in the synthesis of (3R,4R)-pyrrolidine-3,4-diol and its analogues came with the advent of asymmetric catalytic methods. These approaches offered the potential for more efficient and scalable routes to the desired enantiomer, often with high levels of stereocontrol. Among these, the asymmetric 1,3-dipolar cycloaddition of azomethine ylides has emerged as a particularly powerful and versatile tool.[3][4]

This strategy involves the reaction of an azomethine ylide with a dipolarophile, where the stereochemical outcome is dictated by a chiral catalyst. The choice of metal catalyst and chiral ligand is crucial in achieving high diastereo- and enantioselectivity. This method allows for the direct construction of the pyrrolidine ring with control over multiple stereocenters in a single step.

Another key asymmetric strategy is the dihydroxylation of a pyrroline precursor. The Sharpless Asymmetric Dihydroxylation, for example, provides a reliable method for the stereoselective introduction of the two hydroxyl groups in a syn fashion.

Key Synthetic Strategies in Detail

This section delves into the practical aspects of the most influential synthetic routes to (3R,4R)-pyrrolidine-3,4-diol, providing insights into the rationale behind the chosen methodologies.

Chiral Pool Synthesis from D-Mannose

The synthesis from D-mannose exemplifies the chiral pool approach, where the stereocenters of the starting material are judiciously manipulated to yield the target molecule. This strategy guarantees the correct absolute stereochemistry.

Conceptual Workflow:

Figure 1: Conceptual workflow for the synthesis of (3R,4R)-pyrrolidine-3,4-diol from D-mannose.

Experimental Protocol (Illustrative): A representative synthesis starting from D-mannose can involve a sequence of protection, oxidation, and amination steps to form a key acyclic precursor, which then undergoes an intramolecular reductive amination to furnish the pyrrolidine ring.[1][2]

Causality of Experimental Choices:

-

Starting Material: D-mannose is selected due to the correct stereochemical configuration of its hydroxyl groups, which can be translated to the C3 and C4 positions of the pyrrolidine.

-

Protecting Groups: The choice of protecting groups for the hydroxyl and amino functionalities is critical to ensure regioselectivity in subsequent reactions and to allow for selective deprotection at the final stage.

-

Cyclization: Intramolecular reductive amination is a robust method for forming the five-membered ring, often proceeding with high fidelity.

Asymmetric 1,3-Dipolar Cycloaddition

This method has become a workhorse for the large-scale synthesis of chiral pyrrolidines due to its efficiency and high stereocontrol.[3] A common approach involves the use of a chiral auxiliary, such as a camphor sultam, to direct the stereochemical outcome of the cycloaddition.

Reaction Scheme:

Figure 2: General scheme for asymmetric 1,3-dipolar cycloaddition.

Detailed Experimental Protocol (Based on a synthesis of a (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol derivative): [5]

-

Formation of the Azomethine Ylide: An N-substituted glycine ester is treated with a base in the presence of a Lewis acid to generate the azomethine ylide in situ.

-

Cycloaddition: The ylide is reacted with a dipolarophile, such as an acrylate bearing a chiral auxiliary (e.g., Oppolzer's camphor sultam). The reaction is typically carried out at low temperatures to enhance stereoselectivity.